Cas no 2228322-05-0 (3-amino-3-(5-bromo-1H-indol-2-yl)cyclobutan-1-ol)

3-Amino-3-(5-bromo-1H-indol-2-yl)cyclobutan-1-ol is a brominated indole derivative featuring a functionalized cyclobutane ring, combining structural complexity with versatile reactivity. The presence of both amino and hydroxyl groups on the cyclobutane scaffold enhances its utility as a synthetic intermediate, particularly in medicinal chemistry and drug discovery. The 5-bromo substitution on the indole moiety offers a handle for further derivatization via cross-coupling reactions, while the strained cyclobutane ring may confer unique conformational properties. This compound is valuable for researchers exploring novel heterocyclic frameworks or bioactive molecules, given its potential for selective modifications and applications in targeted synthesis.
3-amino-3-(5-bromo-1H-indol-2-yl)cyclobutan-1-ol structure
2228322-05-0 structure
Product name:3-amino-3-(5-bromo-1H-indol-2-yl)cyclobutan-1-ol
CAS No:2228322-05-0
MF:C12H13BrN2O
MW:281.148422002792
CID:5876024
PubChem ID:165780467

3-amino-3-(5-bromo-1H-indol-2-yl)cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-3-(5-bromo-1H-indol-2-yl)cyclobutan-1-ol
    • EN300-1918692
    • 2228322-05-0
    • Inchi: 1S/C12H13BrN2O/c13-8-1-2-10-7(3-8)4-11(15-10)12(14)5-9(16)6-12/h1-4,9,15-16H,5-6,14H2
    • InChI Key: FWQGBKBIMCYNFJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C=C(C1(CC(C1)O)N)N2

Computed Properties

  • Exact Mass: 280.02113g/mol
  • Monoisotopic Mass: 280.02113g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 62Ų

3-amino-3-(5-bromo-1H-indol-2-yl)cyclobutan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1918692-0.25g
3-amino-3-(5-bromo-1H-indol-2-yl)cyclobutan-1-ol
2228322-05-0
0.25g
$1498.0 2023-09-17
Enamine
EN300-1918692-5.0g
3-amino-3-(5-bromo-1H-indol-2-yl)cyclobutan-1-ol
2228322-05-0
5g
$4722.0 2023-05-31
Enamine
EN300-1918692-0.5g
3-amino-3-(5-bromo-1H-indol-2-yl)cyclobutan-1-ol
2228322-05-0
0.5g
$1563.0 2023-09-17
Enamine
EN300-1918692-0.1g
3-amino-3-(5-bromo-1H-indol-2-yl)cyclobutan-1-ol
2228322-05-0
0.1g
$1433.0 2023-09-17
Enamine
EN300-1918692-10.0g
3-amino-3-(5-bromo-1H-indol-2-yl)cyclobutan-1-ol
2228322-05-0
10g
$7004.0 2023-05-31
Enamine
EN300-1918692-0.05g
3-amino-3-(5-bromo-1H-indol-2-yl)cyclobutan-1-ol
2228322-05-0
0.05g
$1368.0 2023-09-17
Enamine
EN300-1918692-10g
3-amino-3-(5-bromo-1H-indol-2-yl)cyclobutan-1-ol
2228322-05-0
10g
$7004.0 2023-09-17
Enamine
EN300-1918692-1.0g
3-amino-3-(5-bromo-1H-indol-2-yl)cyclobutan-1-ol
2228322-05-0
1g
$1629.0 2023-05-31
Enamine
EN300-1918692-1g
3-amino-3-(5-bromo-1H-indol-2-yl)cyclobutan-1-ol
2228322-05-0
1g
$1629.0 2023-09-17
Enamine
EN300-1918692-2.5g
3-amino-3-(5-bromo-1H-indol-2-yl)cyclobutan-1-ol
2228322-05-0
2.5g
$3191.0 2023-09-17

Additional information on 3-amino-3-(5-bromo-1H-indol-2-yl)cyclobutan-1-ol

Professional Introduction to 3-amino-3-(5-bromo-1H-indol-2-yl)cyclobutan-1-ol (CAS No. 2228322-05-0)

3-amino-3-(5-bromo-1H-indol-2-yl)cyclobutan-1-ol is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2228322-05-0, represents a unique structural motif that combines a cyclobutane ring with an indole moiety, both of which are well-documented for their diverse biological activities. The presence of both an amino group and a brominated indole substituent further enhances its potential as a pharmacophore, making it a subject of intense interest for researchers exploring novel therapeutic agents.

The cyclobutane ring in 3-amino-3-(5-bromo-1H-indol-2-yl)cyclobutan-1-ol is known for its rigidity, which can stabilize the conformation of the molecule and influence its interactions with biological targets. This structural feature is particularly valuable in drug design, as it can improve binding affinity and selectivity. The indole moiety, on the other hand, is a common structural element found in numerous bioactive natural products and pharmaceuticals. Its aromatic system and nitrogen-rich environment contribute to a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The combination of these structural elements in 3-amino-3-(5-bromo-1H-indol-2-yl)cyclobutan-1-ol suggests potential applications in multiple therapeutic areas. Recent studies have highlighted the importance of indole derivatives in the development of drugs targeting neurological disorders, such as Alzheimer's disease and Parkinson's disease. The bromine substituent on the indole ring can serve as a handle for further chemical modifications, allowing researchers to fine-tune the pharmacological properties of the compound. This flexibility makes it an attractive scaffold for structure-based drug design.

In addition to its potential in central nervous system disorders, 3-amino-3-(5-bromo-1H-indol-2-yl)cyclobutan-1-ol has shown promise in the field of oncology. Preclinical studies have demonstrated that indole derivatives can modulate various signaling pathways involved in cancer cell proliferation and survival. The cyclobutane ring's stability enhances the compound's ability to interact with target proteins, potentially leading to more effective inhibition of cancer-related enzymes and receptors. Furthermore, the amino group provides a site for covalent bonding with biomolecules, enabling the development of targeted therapies that specifically address cancer cells.

The synthesis of 3-amino-3-(5-bromo-1H-indol-2-yl)cyclobutan-1-ol presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to access such molecules with increasing efficiency. Modern techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis, have enabled researchers to construct the desired framework with high precision. These methods not only improve yield but also allow for the introduction of functional groups in specific positions, optimizing the biological activity of the compound.

The pharmacokinetic properties of 3-amino-3-(5-bromo-1H-indol-2-yl)cyclobutan-1-ol are also an area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety. Computational modeling and experimental studies are being employed to predict and analyze the ADME profiles of this compound. These efforts aim to identify potential liabilities early in the drug discovery process, reducing the time and cost associated with developing new therapeutics.

In conclusion, 3-amino-3-(5-bromo-1H-indol-2-yl)cyclobutan-1-ol represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable tool for developing novel drugs targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in future therapeutic strategies.

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